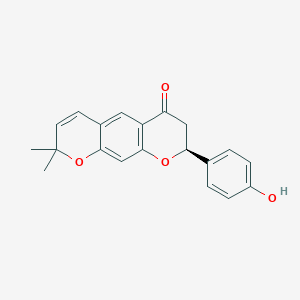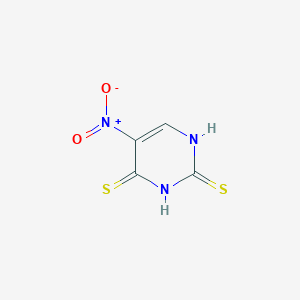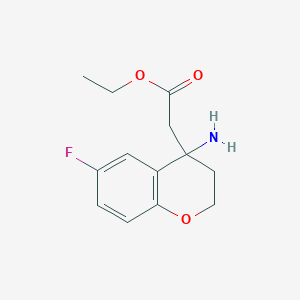
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one, also known as flavokawain A, is a naturally occurring chalcone found in the roots of kava plant (Piper methysticum). It has been traditionally used in Pacific Island cultures for its sedative, anxiolytic, and analgesic effects. However, recent scientific research has shown that flavokawain A has potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A is complex and varies depending on the disease and cell type. In cancer, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways. It also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs). In inflammation, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A inhibits the production of pro-inflammatory cytokines and enzymes by blocking the NF-κB and MAPK signaling pathways. In microbial infections, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A disrupts the cell membrane and inhibits the synthesis of DNA, RNA, and proteins.
Biochemical and Physiological Effects:
Flavokawain A has been shown to have various biochemical and physiological effects on the body. In cancer, it induces apoptosis and inhibits cancer cell migration and invasion. In inflammation, it reduces the production of pro-inflammatory cytokines and enzymes. In microbial infections, it exhibits antimicrobial activity. Flavokawain A has also been shown to have hepatoprotective, neuroprotective, and cardioprotective effects.
实验室实验的优点和局限性
The advantages of using 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A in lab experiments include its natural origin, low toxicity, and diverse therapeutic applications. Flavokawain A is also relatively easy to synthesize and isolate from natural sources. However, the limitations of using 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A in lab experiments include its low solubility, instability, and variability in potency depending on the source and extraction method.
未来方向
There are several future directions for the research on 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A. In cancer, future studies could focus on optimizing the dosage and delivery methods of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A to enhance its therapeutic efficacy. In inflammation, future studies could focus on identifying the specific molecular targets of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A and developing more potent analogs. In microbial infections, future studies could focus on investigating the mechanisms of resistance to 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A and developing combination therapies. Overall, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has great potential as a therapeutic agent in various diseases, and further research is needed to fully explore its therapeutic applications.
合成方法
Flavokawain A can be synthesized through several methods, including chemical synthesis, biotransformation, and extraction from natural sources. Chemical synthesis involves the reaction of 4-chloroacetophenone with 2-hydroxyacetophenone in the presence of a base catalyst. Biotransformation involves the use of microorganisms to convert precursors into 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A. Extraction from natural sources involves the isolation of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A from kava plant roots using various solvents and chromatographic techniques.
科学研究应用
Flavokawain A has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including inhibition of NF-κB and activation of p53. It has also been shown to inhibit cancer cell migration and invasion. In inflammation, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In microbial infections, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to exhibit antimicrobial activity against various bacteria and fungi.
属性
CAS 编号 |
152969-69-2 |
|---|---|
分子式 |
C15H9ClO4 |
分子量 |
288.68 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |
InChI 键 |
WBVTVCBOVVJLDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Cl |
同义词 |
2-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



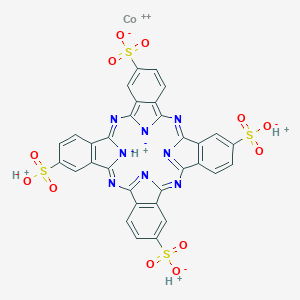
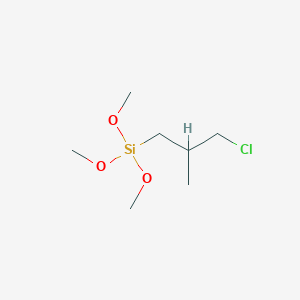
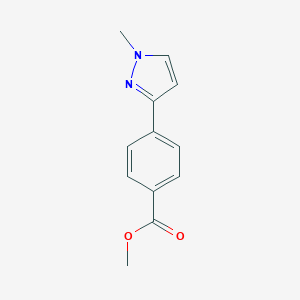
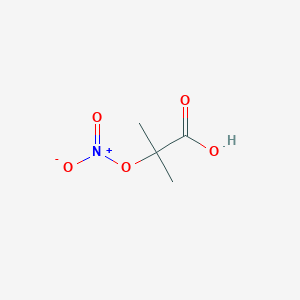


![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)

![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)
